molecular formula C6H12Cl2N4 B2693462 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride CAS No. 2230803-03-7

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride

Cat. No. B2693462
CAS RN: 2230803-03-7
M. Wt: 211.09
InChI Key: HVNFCHCZKNWUSZ-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride is a chemical compound with the molecular weight of 226.11 . It is also known as (4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridin-3-yl)methanol dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method have been considered .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H11N3O.2ClH/c11-4-7-5-3-8-2-1-6 (5)9-10-7;;/h8,11H,1-4H2, (H,9,10);2*1H . This compound belongs to the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 226.11 , its IUPAC name (4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridin-3-yl)methanol dihydrochloride , and its InChI code . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Pyrazolopyridine Derivatives

Pyrazolo[4,3-b]pyridin-3-amine derivatives have been extensively studied for their synthesis methodologies and chemical properties. Ghattas et al. (2003) detailed the synthesis of new pyrazolopyridines through various chemical reactions, demonstrating the compound's versatility as a precursor for different pyrazolopyridine derivatives, each with distinct chemical properties and potential applications in materials science and pharmaceutical research (Ghattas, Khodairy, Abdrahman, & Younes, 2003). Similarly, other studies have explored the synthesis of pyrazolopyridine derivatives, underscoring their utility in creating novel compounds with potential applications ranging from materials science to biomedical research (Yıldırım, Kandemirli, & Demir, 2005), (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing their diversity, synthetic methods, and biomedical applications. This review illuminates the compound's significance in drug discovery, offering insights into how its derivatives could be tailored for specific therapeutic targets (Donaire-Arias, Montagut, Puig de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).

Molecular Design and Properties

Zhai et al. (2019) conducted a comprehensive study on bridged pyridine-based energetic derivatives, analyzing their geometrical structures, electronic structures, heats of formation, detonation properties, thermal stabilities, and other properties. Their work highlights the potential of pyrazolo[4,3-b]pyridin-3-amine derivatives in designing new materials with specific energetic properties, underscoring their relevance in materials science and engineering (Zhai, Wang, Hao, Ma, Ma, Pan, & Jiang, 2019).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-6-5-4(9-10-6)2-1-3-8-5;;/h8H,1-3H2,(H3,7,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNFCHCZKNWUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NN2)N)NC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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